1-Naphthoic Acid-d7

説明

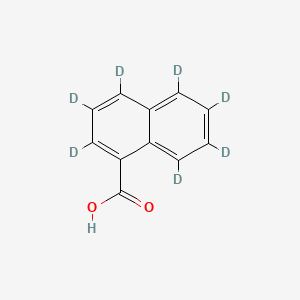

1-Naphthoic Acid-d7 is a deuterium-labeled derivative of 1-Naphthoic Acid. It is an organic compound with the molecular formula C11H3D7O2 and a molecular weight of 192.3 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

1-Naphthoic Acid-d7 can be synthesized by reacting 1-Naphthoic Acid with a deuterated reagent. The specific preparation routes involve the use of deuterium oxide (D2O) or other deuterated compounds to replace the hydrogen atoms in 1-Naphthoic Acid with deuterium atoms . The reaction conditions typically include:

Temperature: Room temperature (approximately 25°C)

Solvent: Tetrahydrofuran (THF) or other suitable organic solvents

Catalysts: Rhodium or other transition metal catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium atoms. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.

化学反応の分析

1-Naphthoic Acid-d7 undergoes various chemical reactions, including:

Oxidation

This compound can be oxidized to form naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction

Reduction of this compound can lead to the formation of 1,4-dihydro-1-naphthalenecarboxylic acid. Birch reduction, which involves the use of sodium (Na) in liquid ammonia (NH3), is a common method for this transformation .

Substitution

Substitution reactions involving this compound can occur at the aromatic ring or the carboxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

科学的研究の応用

1-Naphthoic Acid-d7 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

作用機序

The mechanism of action of 1-Naphthoic Acid-d7 involves its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can study the kinetics and pathways of chemical and biological processes with greater precision. The deuterium atoms act as markers, allowing for the tracking of molecular transformations and interactions.

類似化合物との比較

1-Naphthoic Acid-d7 can be compared with other deuterium-labeled compounds and similar naphthoic acids:

2-Naphthoic Acid-d7: Another deuterium-labeled naphthoic acid with the carboxyl group at a different position on the naphthalene ring.

1-Naphthoic Acid: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling properties.

Hydroxynaphthoic Acids: Compounds with hydroxyl groups in addition to the carboxyl group, used in various chemical and biological studies.

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies requiring precise tracking of molecular changes.

生物活性

1-Naphthoic acid-d7 is a deuterated derivative of 1-naphthoic acid, often used in biochemical research due to its isotopic labeling. This compound has gained attention for its potential biological activities, particularly in microbial metabolism and enzymatic reactions. Understanding its biological activity is crucial for applications in environmental science, pharmacology, and biochemistry.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H7O2D7

- Molecular Weight : Approximately 171.24 g/mol

- Deuteration : The presence of deuterium atoms enhances the stability and tracking of the compound in metabolic studies.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a substrate in microbial degradation pathways. The following sections detail its enzymatic interactions and implications in various biological systems.

Enzymatic Reactions

This compound is involved in specific enzyme-catalyzed reactions:

- Naphthalene Carboxylase Activity : Research indicates that naphthalene carboxylase can convert naphthalene and bicarbonate into naphthoic acid derivatives, including this compound, at a rate of 0.12 nmol min mg of protein . This reaction is crucial for the microbial degradation of polycyclic aromatic hydrocarbons (PAHs).

- Nonoxidative Decarboxylation : Studies have identified a nonoxidative decarboxylase that converts 2-hydroxy-1-naphthoic acid to 2-naphthol, suggesting that similar pathways may exist for this compound. This enzyme's activity highlights the compound's role in microbial metabolism of aromatic compounds .

Case Study 1: Microbial Degradation

A study focusing on the microbial degradation of naphthalene demonstrated that strains capable of utilizing naphthalene as a carbon source also metabolized its derivatives, including this compound. This highlights the compound's significance in bioremediation efforts for contaminated environments .

Case Study 2: Enzyme Characterization

Research on the characterization of enzymes involved in naphthalene degradation revealed the presence of specific protein complexes that interact with naphthoic acids. The identification of these complexes aids in understanding how this compound participates in microbial metabolic pathways .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNETULKMXZVUST-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662137 | |

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634179-80-9 | |

| Record name | (~2~H_7_)Naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。